![molecular formula C23H32N2O3 B5679402 8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679402.png)
8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Divergent Synthesis : A divergent synthesis method, involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, was used for synthesizing compounds like 8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one. Various substituents were introduced efficiently in this process (Yang et al., 2008).
Molecular Structure Analysis
- NMR and X-Ray Crystallographic Techniques : The molecular structure of similar diazaspiro compounds was elucidated using NMR and X-ray crystallographic techniques, revealing details such as conformation and crystal packing interactions (Islam et al., 2017).
Chemical Reactions and Properties
- Reaction Conditions and Outcomes : Synthesis of related compounds involved reactions under specific conditions, such as aqueous ethanol under reflux without using any catalyst. This methodology confirms the versatility in chemical reactions for such compounds (Ahmed et al., 2012).
Physical Properties Analysis
- Characterization by NMR Spectroscopy : 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, a related compound, was characterized by 1H, 13C NMR, and 2D NMR experiments, which are essential for understanding the physical properties of such spiro compounds (Zhang et al., 2008).
Chemical Properties Analysis
- Prins Cascade Cyclization : The Prins cascade process was used for the synthesis of related diazaspiro compounds, demonstrating the chemical properties and reactivity of these molecules (Reddy et al., 2014).
properties
IUPAC Name |
8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-2-3-15-28-20-8-5-4-7-19(20)22(27)24-14-6-12-23(16-24)13-11-21(26)25(17-23)18-9-10-18/h4-5,7-8,18H,2-3,6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZJVPQQZALBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.